N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE
Description
N-[3-(1-Methyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide (CAS: 313508-78-0) is a benzimidazole-derived compound with the molecular formula C₁₂H₁₅N₃O and a molar mass of 217.27 g/mol . Its structure features a methyl-substituted benzimidazole core linked via a propyl chain to an acetamide group. Key physicochemical properties include a predicted density of 1.184 g/cm³, boiling point of 542.0±33.0 °C, and pKa of 11.91±0.10, indicating basic character under physiological conditions .
Properties
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(17)14-9-5-8-13-15-11-6-3-4-7-12(11)16(13)2/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDABJZLHNOFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the propyl chain and acetamide group. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with formic acid under acidic conditions.
Wallach synthesis: This method uses aldehydes instead of formic acid, followed by oxidation.
Marckwald synthesis: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and parasitic infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division . This makes them effective as anticancer agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a benzamide core with a hydroxyl and dimethyl-substituted ethyl group .
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
- Key Features : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property absent in the target compound due to its benzimidazole-acetamide architecture .
- Physicochemical Differences : The hydroxyl group in this compound likely enhances solubility in polar solvents compared to the hydrophobic benzimidazole ring in N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide.
N-[3-(1H-Tetrazol-1-yl)phenyl]acetamide
- Structure : Features a tetrazole ring attached to a phenyl-acetamide backbone .
- Functional Role : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity in drug design.
- Comparison : The tetrazole’s π-deficient aromatic system contrasts with the benzimidazole’s π-rich structure , affecting electronic interactions in biological targets. The phenyl group in this compound reduces molecular flexibility compared to the propyl chain in the target compound .
Perfluoroalkyl Acetamide Derivatives
- Examples: N-[3-(dimethylamino)propyl]acetamide with perfluoroalkyl thio groups (CAS: 2738952-61-7) .
- Properties : Perfluoroalkyl chains confer extreme hydrophobicity and chemical inertness, making these compounds suitable for surfactants or fluoropolymer applications.
- Contrast : The target compound lacks fluorine atoms, resulting in lower environmental persistence and distinct solubility profiles.
Imidazole-Based Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
